Trans-1-benzyl-2,6-dimethylpiperidin-4-amine
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Overview
Description
Trans-1-benzyl-2,6-dimethylpiperidin-4-amine is a chemical compound with the molecular formula C14H22N2 and a molecular weight of 218.34 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of benzyl and dimethyl groups attached to the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-1-benzyl-2,6-dimethylpiperidin-4-amine typically involves the reaction of piperidine derivatives with benzyl halides under basic conditions. One common method includes the alkylation of 2,6-dimethylpiperidine with benzyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Trans-1-benzyl-2,6-dimethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Benzyl ketones or carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Trans-1-benzyl-2,6-dimethylpiperidin-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of trans-1-benzyl-2,6-dimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpiperidine: A related compound with similar structural features but lacking the benzyl group.
4-Aminopiperidine: Another piperidine derivative with an amino group at the 4-position.
Benzylpiperidine: A compound with a benzyl group attached to the piperidine ring.
Uniqueness
Trans-1-benzyl-2,6-dimethylpiperidin-4-amine is unique due to the presence of both benzyl and dimethyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H22N2 |
---|---|
Molecular Weight |
218.34 g/mol |
IUPAC Name |
(2R,6R)-1-benzyl-2,6-dimethylpiperidin-4-amine |
InChI |
InChI=1S/C14H22N2/c1-11-8-14(15)9-12(2)16(11)10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10,15H2,1-2H3/t11-,12-/m1/s1 |
InChI Key |
VVQHCVRZYPYZNW-VXGBXAGGSA-N |
Isomeric SMILES |
C[C@@H]1CC(C[C@H](N1CC2=CC=CC=C2)C)N |
Canonical SMILES |
CC1CC(CC(N1CC2=CC=CC=C2)C)N |
Origin of Product |
United States |
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